molecular formula C17H22N4O2 B6107475 2-[4-(2-methoxyphenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone

2-[4-(2-methoxyphenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone

Cat. No. B6107475
M. Wt: 314.4 g/mol
InChI Key: ZUNVHWDOLQDNKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-methoxyphenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone, also known as TAK-659, is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for various kinases, including BTK, ITK, and TXK, making it a promising candidate for treating various diseases.

Mechanism of Action

2-[4-(2-methoxyphenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone works by inhibiting the activity of various kinases, including BTK, ITK, and TXK. These kinases play a critical role in signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, this compound can disrupt these signaling pathways and prevent the growth and proliferation of cancer cells, as well as reduce inflammation and autoimmune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibiting the growth and proliferation of cancer cells, reducing inflammation and autoimmune responses, and improving immune function. In preclinical studies, this compound has also been shown to have a favorable safety profile, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(2-methoxyphenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone in lab experiments is its high affinity for various kinases, which makes it a potent inhibitor of these signaling pathways. However, one of the limitations of using this compound is its relatively low solubility, which can make it challenging to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-[4-(2-methoxyphenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone, including exploring its potential therapeutic applications in various diseases, investigating its mechanism of action in more detail, and developing more effective formulations and delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to better understand the long-term safety and efficacy of this compound in humans.
In conclusion, this compound is a promising small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its high affinity for various kinases, including BTK, ITK, and TXK, make it a potent inhibitor of these signaling pathways, and it has shown promising results in preclinical studies. However, more research is needed to fully understand its mechanism of action, safety, and efficacy in humans, and to develop more effective formulations and delivery methods.

Synthesis Methods

The synthesis of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone involves a multi-step process that starts with the reaction of 2-chloro-5,6-dimethyl-4(3H)-pyrimidinone with 4-(2-methoxyphenyl)piperazine in the presence of a base. The resulting intermediate is then subjected to various reactions, including N-alkylation, acylation, and cyclization, to form the final product.

Scientific Research Applications

2-[4-(2-methoxyphenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as reducing inflammation and autoimmune responses.

properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-4,5-dimethyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-12-13(2)18-17(19-16(12)22)21-10-8-20(9-11-21)14-6-4-5-7-15(14)23-3/h4-7H,8-11H2,1-3H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNVHWDOLQDNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199770
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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